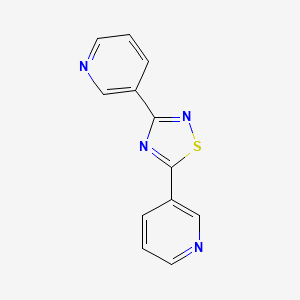

3,5-Dipyridin-3-yl-1,2,4-thiadiazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

105678-89-5 |

|---|---|

Molecular Formula |

C12H8N4S |

Molecular Weight |

240.29 g/mol |

IUPAC Name |

3,5-dipyridin-3-yl-1,2,4-thiadiazole |

InChI |

InChI=1S/C12H8N4S/c1-3-9(7-13-5-1)11-15-12(17-16-11)10-4-2-6-14-8-10/h1-8H |

InChI Key |

PJSNUISYDHNJTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CN=C1)C2=NSC(=N2)C3=CN=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dipyridin 3 Yl 1,2,4 Thiadiazole and Its Derivatives

Classical Approaches to 1,2,4-Thiadiazole (B1232254) Ring Construction

The synthesis of the 1,2,4-thiadiazole heterocycle can be broadly categorized into several key strategies, including oxidative cyclizations, multicomponent reactions, cycloadditions, and the cyclization of linear precursors.

Oxidative cyclization is a prominent and widely utilized method for forming the 1,2,4-thiadiazole ring, primarily through the oxidative dimerization of thioamides. mdpi.comnih.gov This process involves the formation of an N-S bond through the removal of hydrogen atoms from two thioamide molecules. A variety of oxidizing agents have been employed to facilitate this transformation.

Common oxidative pathways include:

Intramolecular Cyclization: In some cases, a pre-formed intermediate containing both the necessary nitrogen and sulfur moieties undergoes an intramolecular oxidative S-N bond formation to yield the thiadiazole ring. organic-chemistry.org

Oxidative Dimerization of Thioamides: This is the most direct route for synthesizing symmetrically substituted 3,5-diaryl- or 3,5-dialkyl-1,2,4-thiadiazoles. The reaction proceeds by oxidizing two equivalents of a thioamide, leading to a dimer that cyclizes to form the stable heterocyclic ring. researchgate.netmdpi.com Various oxidants are effective, including iodine, hydrogen peroxide, and DMSO-based systems. mdpi.comnih.gov Photocatalytic methods using catalysts like Cu₂O have also been developed for this transformation, offering a greener alternative.

| Oxidizing System | Substrate Type | General Observations |

| Molecular Iodine (I₂) / Base | Thioamides | A common, metal-free method that proceeds under mild conditions. rsc.org |

| DMSO-HCl | Thioamides | An effective and simple system for the oxidative dimerization of primary thioamides. researchgate.net |

| tert-Butyl Hydroperoxide (TBHP) | Thioamides | Used in solvent-free conditions for an environmentally friendly approach. researchgate.net |

| Photocatalysis (e.g., Cu₂O) | Aromatic Thioamides | Occurs under light illumination at room temperature, representing a modern, sustainable method. |

| Phenyliodine(III) bis(trifluoroacetate) | Imidoyl thioureas | A metal-free approach enabling efficient intramolecular S-N bond formation. organic-chemistry.org |

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, provide an efficient pathway to complex molecules like thiadiazole derivatives. nih.gov These strategies are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. For instance, a one-pot MCR has been developed involving an amine, an aldehyde, and a sulfur source to construct substituted thiadiazoles. nih.govresearchgate.net

[3+2]-Cycloaddition, also known as 1,3-dipolar cycloaddition, is a powerful tool in heterocyclic synthesis. This reaction involves the combination of a three-atom 1,3-dipole with a two-atom component (a dipolarophile) to form a five-membered ring. In the context of 1,2,4-thiadiazole synthesis, nitrile sulfides have been investigated as precursors that undergo [3+2] cycloaddition with nitriles to form the thiadiazole ring. researchgate.net More recent methods utilize iodine-mediated [3+2] oxidative cyclization of 2-aminoheteroarenes with isothiocyanates to construct fused 1,2,4-thiadiazole systems. acs.orgfrontiersin.org

Linear precursors such as amidines, thioureas, and thiosemicarbazides are versatile starting materials for 1,2,4-thiadiazole synthesis. organic-chemistry.orgnih.gov The cyclization of these substrates typically involves the formation of one or two bonds to close the ring.

Key precursor types include:

Imidoyl Thioureas: These compounds can undergo an intramolecular oxidative S-N bond formation, often mediated by an oxidizing agent, to yield 3-substituted-5-amino-1,2,4-thiadiazoles. organic-chemistry.org

Thiosemicarbazides: Thiosemicarbazides and their derivatives are common starting points. nih.govsbq.org.br For example, acylating a thiosemicarbazide (B42300) followed by a dehydration or cyclization step is a classical method to access substituted 1,3,4-thiadiazoles, and related pathways can lead to the 1,2,4-isomer. nih.govunisi.it

Targeted Synthesis of 3,5-Dipyridyl-1,2,4-thiadiazoles

The synthesis of 3,5-dipyridyl-1,2,4-thiadiazoles, including the specific isomer 3,5-Dipyridin-3-yl-1,2,4-thiadiazole, typically leverages the robust and high-yielding oxidative dimerization of the corresponding pyridyl-thioamide.

The most direct synthesis of this compound starts from nicotinamide (B372718) (pyridine-3-carboxamide). researchgate.net This method is an efficient one-pot, two-step process that avoids the need for column chromatography.

The synthetic sequence is as follows:

Thionation: Nicotinamide is first converted to its corresponding thioamide, thionicotinamide (B1219654). This is typically achieved using a thionating agent such as Lawesson's reagent.

Oxidative Dimerization: The resulting thionicotinamide is then subjected to oxidative dimerization without isolation. An oxidizing agent like tert-butyl hydroperoxide (TBHP) is used to facilitate the cyclization of two thioamide molecules into the final this compound product. researchgate.net

This solvent-free approach is considered an environmentally friendly or "greener" method. researchgate.net An alternative protocol involves the oxidation of alcoholic thioamide solutions with molecular dihalogens, which also produces the corresponding thiadiazole in good yields. mdpi.com

Table of Reaction Details for this compound Synthesis researchgate.net

| Step | Starting Material | Reagents | Conditions | Product |

| 1 (Thionation) | Nicotinamide | Lawesson's Reagent | Solvent-free | Thionicotinamide (intermediate) |

| 2 (Oxidation) | Thionicotinamide | tert-Butyl Hydroperoxide (TBHP) | Solvent-free | This compound |

This targeted approach highlights the efficiency of the thioamide dimerization pathway for producing symmetrical 3,5-disubstituted 1,2,4-thiadiazoles. mdpi.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Methodologies for Pyridyl Attachment

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the synthesis of pyridyl-substituted thiadiazoles. While direct palladium-catalyzed coupling to a pre-formed 3,5-dihalogenated-1,2,4-thiadiazole with a pyridylboronic acid (Suzuki-Miyaura coupling) is a conceptually straightforward approach, the literature more commonly describes the synthesis of thiadiazole-containing conjugates using these methods.

For instance, the Suzuki cross-coupling reaction has been successfully employed to synthesize novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. researchgate.net This methodology involves the reaction of a bromo-substituted quinazoline (B50416) with a boronic acid pinacol (B44631) ester of a thiadiazole, utilizing a catalytic system of [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2), sodium carbonate as a base, and tetrabutylammonium (B224687) bromide as a phase-transfer catalyst. researchgate.net This approach highlights the potential for creating complex molecules where a pyridyl ring could be part of a larger substituent attached to the thiadiazole core.

A general representation of the Suzuki-Miyaura coupling for the synthesis of 3,5-disubstituted imidazo[1,2-d] jst.go.jpnih.govacs.orgthiadiazoles has also been reported, showcasing the versatility of this reaction in building complex heterocyclic systems. nih.gov In this work, a regioselective iodination at the C-5 position of the imidazo[1,2-d] jst.go.jpnih.govacs.orgthiadiazole scaffold was performed to enable a subsequent Suzuki-Miyaura reaction for C-C bond formation. nih.gov The scope of the reaction was established using a variety of boronic acids. nih.gov

The following table summarizes representative conditions for palladium-catalyzed cross-coupling reactions relevant to the synthesis of substituted thiadiazoles.

| Catalyst | Base | Solvent | Reaction | Reference |

| Pd(dppf)Cl2 | Na2CO3 | Not specified | Suzuki cross-coupling | researchgate.net |

| Not specified | Not specified | Not specified | Suzuki-Miyaura reaction | nih.gov |

Metal-Induced Cyclization Techniques

Metal-induced cyclization techniques offer another avenue for the synthesis of the 1,2,4-thiadiazole ring. These methods often involve the use of a metal catalyst or mediator to promote the key bond-forming steps. For example, a copper-catalyzed synthesis of 3-substituted-5-amino-1,2,4-thiadiazoles through intramolecular oxidative cyclization has been developed. acs.org In a similar vein, copper(II) triflate has been used as a catalyst for the oxidative dimerization of thioamides to yield 3,5-disubstituted-1,2,4-thiadiazoles. acs.org Another approach utilizes a copper catalyst for the synthesis of asymmetrical 3,5-disubstituted 1,2,4-thiadiazoles from sulfur, benzamidine (B55565) hydrochloride, and phenylacetic acid. rsc.org

The following table provides examples of metal-induced cyclization reactions for the synthesis of 1,2,4-thiadiazole derivatives.

| Metal Catalyst/Mediator | Reactants | Product | Reference |

| Copper | Imidoyl thioureas | 3-substituted-5-amino-1,2,4-thiadiazoles | acs.org |

| Cu(OTf)2 | Amidines and isothiocyanates or thioureas | 5-amino-1,2,4-thiadiazoles | mdpi.com |

| Copper | Sulfur, benzamidine hydrochloride, phenylacetic acid | Asymmetrical 3,5-disubstituted 1,2,4-thiadiazoles | rsc.org |

Advancements in Green Synthetic Chemistry for 1,2,4-Thiadiazoles

Recent advancements in organic synthesis have placed a strong emphasis on the development of environmentally benign methods, and the synthesis of 1,2,4-thiadiazoles is no exception. bohrium.com Green chemistry approaches aim to reduce or eliminate the use and generation of hazardous substances. bohrium.com

Metal-Free Catalysis (e.g., Iodine, Hypervalent Iodine(III), H2O2)

Metal-free catalysis provides an attractive alternative to metal-based methods, avoiding potential issues of metal contamination in the final products. acs.org

Iodine: Molecular iodine has been shown to be an effective catalyst for the synthesis of 1,2,4-thiadiazoles. It can mediate the [3+2] oxidative cyclization of 2-aminoheteroarenes and isothiocyanates to form heteroarene-fused jst.go.jpnih.govacs.org-thiadiazoles. rsc.orgacs.org This method proceeds via a highly regiospecific C-N bond formation followed by an intramolecular oxidative N-S bond formation. acs.org Iodine can also catalyze the oxidative dimerization of thioamides to produce 3,5-disubstituted 1,2,4-thiadiazoles, using oxygen as the oxidant in water. rsc.org Furthermore, a one-pot synthesis of 3-alkyl-5-aryl-1,2,4-thiadiazoles from nitriles and thioamides mediated by molecular iodine has been developed. rsc.org

Hypervalent Iodine(III): Hypervalent iodine(III) reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), are mild and environmentally friendly oxidizing agents that have been successfully used in the synthesis of 1,2,4-thiadiazoles. acs.orgacs.org PIFA can mediate the intramolecular oxidative S-N bond formation in imidoyl thioureas to yield 3-substituted-5-arylamino-1,2,4-thiadiazoles in excellent yields and with short reaction times. rsc.orgorganic-chemistry.org Polymer-supported iodobenzene (B50100) diacetate has also been used for the oxidative dimerization of thioamides, offering the advantage of easy separation and recycling of the reagent. tandfonline.com

Hydrogen Peroxide (H2O2): Hydrogen peroxide is a green oxidant as its only byproduct is water. It has been used for the synthesis of 1,2,4-thiadiazole derivatives from substituted thiourea (B124793) in ethanol (B145695) at room temperature under metal-free conditions. mdpi.comthieme-connect.com This method is operationally simple and allows for large-scale preparation. mdpi.com Vanadium-dependent haloperoxidase enzymes can utilize hydrogen peroxide as a terminal oxidant to recycle halides for the oxidative dimerization of thioamides to generate 1,2,4-thiadiazoles. nih.govacs.org

The table below summarizes some metal-free catalytic approaches to 1,2,4-thiadiazoles.

| Catalyst/Reagent | Reactants | Product | Key Features | Reference |

| Iodine | 2-aminoheteroarenes and isothiocyanates | Heteroarene-fused jst.go.jpnih.govacs.org-thiadiazoles | Regiospecific, oxidative [3+2] annulation | rsc.orgacs.org |

| Iodine/O2 | Thioamides | 3,5-disubstituted 1,2,4-thiadiazoles | Environmentally friendly, uses water | rsc.org |

| Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Imidoyl thioureas | 3-substituted-5-arylamino-1,2,4-thiadiazoles | Metal-free, short reaction time, excellent yield | rsc.orgorganic-chemistry.org |

| Hydrogen Peroxide (H2O2) | Substituted thiourea | 1,2,4-thiadiazole derivatives | Metal-free, ethanol as solvent, clean by-products | mdpi.comthieme-connect.com |

Environmentally Benign Solvent Systems and Reaction Conditions

The use of green solvents and energy-efficient reaction conditions are central tenets of green chemistry. bohrium.com For the synthesis of 1,2,4-thiadiazoles, water has been employed as a solvent in iodine-mediated reactions. rsc.orgorganic-chemistry.org Ethanol is another green solvent that has been used in conjunction with hydrogen peroxide as an oxidant. mdpi.comthieme-connect.com

In addition to green solvents, alternative energy sources such as microwave and ultrasonic irradiation have been utilized to promote the synthesis of thiadiazole scaffolds. bohrium.comresearchgate.net These methods are often more energy-efficient and can lead to shorter reaction times and higher yields. nanobioletters.com Solvent-free approaches, such as the one-pot, two-step synthesis of 1,2,4-thiadiazoles from primary amides using Lawesson's reagent and tert-butyl hydrogen peroxide, represent a significant advancement in green synthesis by eliminating the need for a solvent altogether. nih.gov The synthesis of 3,5-bis(3-pyridinyl)-1,2,4-thiadiazole from nicotinamide has been specifically reported under solvent-free conditions. researchgate.net

Electrochemical Synthesis of 1,2,4-Thiadiazole Derivatives

Electrochemical synthesis is an emerging green technology that uses electricity to drive chemical reactions, often avoiding the need for stoichiometric oxidants or catalysts. jst.go.jprsc.org The electrochemical synthesis of 3,5-bis(acyl)-1,2,4-thiadiazoles has been achieved through the oxidative dimerization of α-oxothioamides using tetra-n-butylammonium iodide (TBAI) as both an electrolyte and a mediator under constant current electrolysis. jst.go.jp This method provides a direct route to construct the S-N bond. jst.go.jp

Another electrochemical approach involves the intramolecular dehydrogenative N-S bond formation of imidoyl thioureas to produce a wide range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields. rsc.orgorganic-chemistry.org This method is notable for being catalyst- and oxidant-free and operating at room temperature. organic-chemistry.org An electrochemical intermolecular dehydrogenative coupling of isothiocyanates with 2-aminopyridines or amidines, using n-Bu4NI as a catalyst and electrolyte, has also been developed to access 1,2,4-thiadiazoles and their pyrido-fused analogues. researchgate.net

Regioselective Synthesis Considerations for 3,5-Disubstitution

The regioselective synthesis of unsymmetrically 3,5-disubstituted 1,2,4-thiadiazoles is a significant challenge. Many classical methods, such as the oxidative dimerization of a single thioamide, lead to symmetrical products. To achieve unsymmetrical substitution, a convergent synthesis is often required. This can involve the reaction of an amidine with an isothiocyanate, followed by cyclization. acs.org

A one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been reported from 2-methylquinolines or aryl aldehydes, amidines, and elemental sulfur, although this method can require high temperatures. acs.org A more recent development is the base-mediated intramolecular dehydrogenative N-S coupling of thioacylbenzamidine intermediates, formed from the condensation of amidines with dithioesters, to produce unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles under an inert atmosphere at room temperature. acs.org

Furthermore, a highly regiospecific [3+2] annulation approach mediated by iodine allows for the selective formation of a C-N bond at the endo-nitrogen of 2-aminoheteroarenes when reacted with isothiocyanates, leading to unsymmetrically substituted fused thiadiazole systems. rsc.org The iodine-mediated one-pot reaction of nitriles and thioamides also provides an efficient route to unsymmetrically disubstituted 1,2,4-thiadiazoles. rsc.org

The table below highlights different strategies for achieving regioselectivity in the synthesis of 3,5-disubstituted 1,2,4-thiadiazoles.

| Method | Reactants | Key Feature | Reference |

| Convergent Synthesis | Amidine and isothiocyanate | Stepwise construction to control substitution | acs.org |

| Base-mediated intramolecular coupling | Amidines and dithioesters | Forms unsymmetrical products at room temperature | acs.org |

| Iodine-mediated [3+2] annulation | 2-aminoheteroarenes and isothiocyanates | Highly regiospecific C-N bond formation | rsc.org |

| Iodine-mediated one-pot reaction | Nitriles and thioamides | Efficient synthesis of unsymmetrical products | rsc.org |

Chemical Reactivity and Derivatization Strategies of 3,5 Dipyridin 3 Yl 1,2,4 Thiadiazole

Reactivity Profile of the 1,2,4-Thiadiazole (B1232254) Core

The 1,2,4-thiadiazole nucleus is susceptible to nucleophilic attack, with the C5 position being the most reactive site for nucleophilic substitution reactions. This reactivity is attributed to the electronic distribution within the ring, which makes the C5 carbon the most electrophilic center. The general mechanism involves the addition of a nucleophile to the C5 position, followed by the elimination of a leaving group.

While direct nucleophilic substitution on the unsubstituted 1,2,4-thiadiazole ring at C5 is well-documented, in the case of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole, the pyridin-3-yl group at the 5-position is not a typical leaving group. Therefore, derivatization via nucleophilic substitution would necessitate a synthetic precursor, such as a 3-(pyridin-3-yl)-5-halo-1,2,4-thiadiazole. In such a precursor, the halogen atom at the C5 position could be readily displaced by a variety of nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions on 5-Halo-1,2,4-Thiadiazoles

| Nucleophile | Reagent Example | Product Type | Reference |

|---|---|---|---|

| Alkoxides | Sodium Methoxide | 5-Alkoxy-1,2,4-thiadiazole | |

| Amines | Benzylamine | 5-Amino-1,2,4-thiadiazole |

This table illustrates the general reactivity pattern for 5-substituted 1,2,4-thiadiazoles, which is analogous to the expected reactivity for a suitably functionalized precursor to this compound.

The electron-deficient nature of the 1,2,4-thiadiazole ring makes it highly resistant to electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts acylation. The presence of two electronegative nitrogen atoms and a sulfur atom withdraws electron density from the ring carbons, deactivating them towards attack by electrophiles.

Electrophilic attack, when it does occur, is more likely to happen at a ring nitrogen atom (quaternization) if the reaction conditions are suitable. However, direct electrophilic substitution on the carbon atoms of the thiadiazole core is exceptionally limited and generally not a viable strategy for derivatization. Any derivatization requiring electrophilic addition must typically be directed at the more reactive pyridyl substituents.

Generally, 1,2,4-thiadiazoles substituted at both the 3- and 5-positions exhibit considerable chemical stability. They are resistant to degradation under moderately acidic, basic, and oxidative or reductive conditions. This stability is a key feature of the 1,2,4-thiadiazole scaffold in various applications.

However, the stability is not absolute. Under the action of strong bases, the thiadiazole ring can be induced to open. For instance, studies on related thiadiazole isomers have shown that strong bases like potassium tert-butylate can cause cleavage of the heterocyclic ring. Similarly, while resistant to many common oxidizing agents, powerful oxidation may lead to degradation of the ring. The stability of this compound in specific chemical environments is summarized in the table below.

Table 2: General Stability Profile of the 3,5-Disubstituted 1,2,4-Thiadiazole Core

| Condition | General Stability | Potential Reactions/Limitations | Reference |

|---|---|---|---|

| Acidic (Moderate) | High | Protonation of pyridyl nitrogen atoms is likely. | |

| Basic (Moderate) | High | Stable under typical organic reaction conditions. | |

| Basic (Strong) | Low to Moderate | Risk of base-mediated ring-opening reactions. | |

| Oxidative | High | Stable against mild oxidizing agents. |

| Reductive | High | Ring is generally resistant to catalytic hydrogenation. | |

Reactivity of the Pyridyl Substituents

The two pyridin-3-yl groups attached to the thiadiazole core possess their own distinct reactivity, governed by the properties of the pyridine (B92270) ring. Pyridine is an electron-deficient aromatic heterocycle, a characteristic that is further influenced by the electron-withdrawing nature of the 1,2,4-thiadiazole core to which it is attached.

Due to the electronegative nitrogen atom, the pyridine ring system has a low reactivity towards electrophilic aromatic substitution. The reaction is difficult and requires harsh conditions, with substitution typically occurring at the 3- and 5-positions relative to the ring nitrogen. In this compound, the positions on the pyridine rings are already substituted at C3 by the thiadiazole. Therefore, electrophilic attack would be directed to the remaining open positions, primarily C5.

Conversely, the electron-deficient nature of pyridine makes it susceptible to nucleophilic aromatic substitution, particularly at the 2-, 4-, and 6-positions. For the pyridin-3-yl substituents, direct nucleophilic substitution is less favored than at the 2- or 4-positions. However, reactivity can be enhanced by the presence of a good leaving group or through activation of the ring, for example, by N-oxidation.

Modern transition-metal-catalyzed C-H functionalization reactions provide alternative routes for substitution on the pyridine ring, overcoming the limitations of classical electrophilic and nucleophilic substitution pathways.

Table 3: Predicted Reactivity of Pyridin-3-yl Substituents

| Reaction Type | Reactivity | Preferred Position(s) | Notes | Reference |

|---|---|---|---|---|

| Electrophilic Aromatic Substitution | Low | C5 | Requires forcing conditions; deactivated by both ring nitrogen and thiadiazole core. | |

| Nucleophilic Aromatic Substitution | Low (on unsubstituted ring) | C2, C4, C6 | Generally requires a leaving group at these positions for substitution to occur. | |

| Radical Substitution | Moderate | C2, C4 | Can be a viable pathway under appropriate conditions. |

| Organometallic C-H Functionalization | Moderate to High | Varies with catalyst | Allows for direct installation of functional groups at specific C-H bonds. | |

The nitrogen atom in each pyridyl substituent provides a key site for functionalization. It behaves as a Lewis base and can react with a range of electrophiles.

N-Alkylation and N-Acylation: The pyridine nitrogen can be readily alkylated with alkyl halides or acylated with acyl halides to form pyridinium (B92312) salts. This transformation places a positive charge on the ring system, which significantly alters its reactivity, making the ring even more susceptible to nucleophilic attack. The Zincke reaction is a classic example of a ring-opening reaction that proceeds via an activated pyridinium salt.

N-Oxidation: The pyridine nitrogen can be oxidized, typically using a peracid, to form the corresponding pyridine N-oxide. This modification has a profound effect on the ring's electronics. It increases electron density at the 2- and 4-positions, facilitating electrophilic substitution at these sites while simultaneously activating them for certain nucleophilic substitutions.

Beyond reactions at the nitrogen, strategies exist for more profound structural modifications. For instance, single-atom skeletal editing has been developed to achieve a pyridine-to-benzene transformation through a sequence of ring-opening, olefination, electrocyclization, and aromatization steps. Such advanced methods offer pathways to fundamentally different molecular scaffolds starting from the pyridyl moieties.

Formation of Adducts and Non-Covalent Interactions

The nitrogen atoms present in the pyridyl rings and the 1,2,4-thiadiazole core of this compound act as effective halogen bond acceptors. Research has shown the formation of co-crystals with a variety of dihalogen and interhalogen molecules. mdpi.com These interactions are primarily facilitated by the electron-donating nature of the nitrogen lone pairs and the electron-accepting region (σ-hole) on the halogen atoms.

In the solid state, co-crystallization of this compound with dihalogens like iodine (I₂) and interhalogens such as iodine monobromide (IBr) results in the formation of defined supramolecular structures. The principal interaction observed is the N···X–Y halogen bond, where X and Y can be iodine, bromine, or chlorine. wikipedia.org These interactions typically exhibit a linear or near-linear geometry.

The strength of these halogen bonds is dependent on the polarizability of the halogen atom and the basicity of the nitrogen atom. For instance, N···I interactions are generally observed to be stronger and shorter than the corresponding N···Br and N···Cl interactions, which is in line with the greater polarizability of iodine. X-ray crystallographic data has confirmed that the N···X distances are notably shorter than the sum of the van der Waals radii of the nitrogen and halogen atoms, indicating a significant interaction.

Table 1: Selected Halogen Bond Parameters for Adducts of this compound

| Halogen Bond Donor | Nitrogen Acceptor Site | N···X Distance (Å) | N···X–Y Angle (°) |

|---|---|---|---|

| I₂ | Pyridyl-N | 2.505 | linear |

Data for IBr was not available in the provided search results.

The electron-rich aromatic system of this compound allows for the formation of charge-transfer (CT) complexes with suitable electron-acceptor molecules. doi.org This interaction involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the thiadiazole derivative (the donor) to the lowest unoccupied molecular orbital (LUMO) of the acceptor molecule. doi.orgnih.gov

The formation of a CT complex with iodine (I₂) is a well-documented example. In solution, the combination of this compound and iodine leads to a distinct color change, a characteristic feature of CT complex formation. mdpi.com This is further evidenced by UV-Vis spectroscopy, which shows the emergence of a new absorption band, known as the charge-transfer band, that is not present in the individual spectra of the components. doi.org

The stability and strength of these charge-transfer interactions can be quantified by determining the equilibrium constant (KCT) and the molar extinction coefficient (εCT) using methods like the Benesi-Hildebrand equation. doi.org The formation of the CT complex is often considered a preliminary step to the formation of more organized halogen-bonded adducts in the solid state. mdpi.com

The basic nitrogen atoms of the pyridyl moieties in this compound are susceptible to protonation by strong acids, which results in the formation of ionic salts. This is a classic acid-base reaction where the nitrogen's lone pair of electrons accepts a proton.

When this compound is treated with acids such as hydroiodic acid (HI) or hydrobromic acid (HBr) in polar solvents, the corresponding pyridinium salts can be formed. Depending on the reaction conditions and the stoichiometry of the acid, either one or both of the pyridyl nitrogen atoms can be protonated. mdpi.com For example, reactions in ethanol (B145695) have been shown to yield salts where only one of the pyridyl nitrogen atoms is protonated, leading to the formation of cations like [H(this compound)]⁺. researchgate.net

The creation of these salts significantly modifies the physicochemical properties of the original compound, including its solubility in polar solvents. The ionic character of the salts generally leads to increased water solubility compared to the neutral molecule. Protonation also affects the electronic properties of the molecule, which can be monitored through spectroscopic techniques such as NMR and UV-Vis spectroscopy.

Hybrid Compound Synthesis Incorporating this compound (e.g., thiadiazole-triazole-pyridine derivatives)

The this compound framework is a valuable building block for the synthesis of more elaborate hybrid molecules. A notable strategy is the integration of other heterocyclic systems, such as triazoles, to create novel multi-heterocyclic compounds. These hybrid structures are of significant interest due to the potential for synergistic or unique properties arising from the combination of different heterocyclic rings. nih.govresearchgate.net

One synthetic approach to thiadiazole-triazole-pyridine derivatives involves the chemical modification of the pyridyl rings of the parent compound. For example, a functional group can be introduced onto a pyridine ring that can then participate in a subsequent cyclization reaction to form a triazole ring.

A representative synthetic pathway could involve the conversion of a pyridyl group to a pyridyl-hydrazide, which can then be reacted with an appropriate reagent to form a 1,2,4-triazole (B32235) ring. mdpi.com Alternatively, a pyridyl-azide could undergo a [3+2] cycloaddition reaction with an alkyne in a "click" chemistry approach to yield a 1,2,3-triazole. nih.gov Such synthetic methodologies permit the modular construction of complex molecules with specifically designed properties. amhsr.org

Coordination Chemistry and Supramolecular Assembly of 3,5 Dipyridin 3 Yl 1,2,4 Thiadiazole

Ligand Design Principles and Coordination Modes

The primary coordination sites of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole are the nitrogen atoms of its two pyridyl rings. mdpi.comscispace.com These nitrogen atoms act as Lewis bases, donating their lone pair of electrons to coordinate with metal ions. mdpi.com The 1,2,4-thiadiazole (B1232254) core itself is generally considered a non-reactive spacer, serving to hold the two coordinating pyridyl units in a specific spatial orientation. soton.ac.uk The positioning of the nitrogen atoms on the pyridyl rings (at the 3-position) results in a divergent angle between the coordination vectors, predisposing the ligand to form specific types of supramolecular structures when reacted with metal centers. scispace.com

Due to the significant separation and orientation of the two pyridyl nitrogen donors, this compound functions exclusively as a bridging ligand. It connects two different metal centers, a fundamental interaction in the formation of coordination polymers and extended networks. scispace.com The rigid nature of the central thiadiazole ring prevents the ligand from chelating to a single metal center, as the pyridyl groups cannot bend to coordinate to the same ion. This bridging capability is crucial for the construction of one-, two-, or three-dimensional supramolecular assemblies. mdpi.comscispace.com

The geometry of this compound plays a critical role in determining the final architecture of its metal complexes. The molecule possesses rotational freedom around the bonds connecting the pyridyl groups to the central thiadiazole ring. soton.ac.uk However, the most stable conformation is one where the pyridyl moieties are coplanar with the thiadiazole ring. soton.ac.uk This inherent planarity and rigidity influence the structure of the resulting assemblies. For example, when reacted with a coordinatively unsaturated dithiophosphato cadmium(II) complex, this ligand leads to the formation of a discrete, paddle-wheel shaped dimeric structure. scispace.com This outcome is a direct consequence of the ligand's specific geometry, which directs the self-assembly process in a predictable manner. scispace.com

Synthesis and Characterization of Metal Complexes and Coordination Polymers

The synthesis of metal complexes involving this compound typically involves reacting the ligand with a suitable transition metal salt or a pre-formed metal complex in solution. scispace.com The resulting products are often crystalline materials, which can be characterized using techniques such as single-crystal X-ray diffraction to elucidate their precise three-dimensional structures. scispace.comuobaghdad.edu.iq

This compound forms stable coordinative bonds with various transition metals, including cadmium(II) and nickel(II). scispace.com The interaction occurs between the N-donors of the pyridyl groups and the metal center. scispace.commdpi.com In a notable example, the reaction between this ligand and the coordinatively unsaturated complex [Cd((MeO)₂PS₂)₂] results in the formation of a stable, discrete paddle-wheel dimer, [(Cd((MeO)₂PS₂)₂)₂·(this compound)₂]. scispace.com The stability of these complexes is attributed to the strong metal-nitrogen bonds formed.

The use of this compound as a bridging ligand is a key strategy for constructing sophisticated supramolecular architectures. mdpi.comscispace.com The specific geometry of the ligand, particularly the angle between the pyridyl groups, guides the assembly of the final network. scispace.com A comparative study involving the isomeric ligand 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole showed that the latter tends to form one-dimensional coordination polymers due to the linear orientation of its pyridyl nitrogen atoms. In contrast, the angled disposition of the coordinating sites in this compound favors the formation of discrete, dimeric structures like the paddle-wheel complex with cadmium(II). scispace.com This demonstrates how subtle changes in ligand geometry can be used to predictably tailor the final supramolecular construct. scispace.comsoton.ac.uk

Interactive Data Table: Complexes of Dipyridyl-1,2,4-thiadiazole Ligands

This table summarizes the supramolecular structures formed by this compound (L2) and its isomer 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (L1) with different metal complexes.

| Ligand | Metal Complex | Resulting Supramolecular Structure | Reference |

| This compound (L2) | [Cd((MeO)₂PS₂)₂] | Paddle-wheel Dimer | scispace.com |

| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (L1) | [Cd((MeO)₂PS₂)₂] | Helicoidal Coordination Polymer | scispace.com |

| 3,5-di-(pyridin-4-yl)-1,2,4-thiadiazole (L1) | Ni(II) dithiophosphato complexes | 1D-Coordination Polymers | scispace.com |

Insights from Complexes with Specific Metal Ions (e.g., Fe(II), Co(II), Cd(II), Cu(II))

While the coordination chemistry of dipyridyl-1,2,4-thiadiazoles is a field of growing interest, detailed structural characterization for complexes of this compound with a range of divalent metal ions remains an area of ongoing research. However, studies involving cadmium(II) have provided valuable insights into the coordinating behavior of this ligand.

In a notable example, the reaction of this compound with a coordinatively unsaturated dithiophosphato cadmium(II) complex, [Cd((MeO)2PS2)2], resulted in the formation of a discrete paddle-wheel dimeric structure. This outcome highlights the influence of the meta-position of the pyridyl nitrogen atoms, which directs the formation of a closed, dimeric assembly rather than an extended polymeric chain. This is in contrast to its isomer, 3,5-di-(4-pyridyl)-1,2,4-thiadiazole, which, under similar conditions, forms a helicoidal coordination polymer. The structural difference underscores the critical role of ligand geometry in predictable supramolecular assembly.

While specific structural data for Fe(II), Co(II), and Cu(II) complexes with this compound are not extensively documented in the reviewed literature, the known coordination chemistry of related dipyridyl ligands with these metal ions suggests a rich potential for diverse structural motifs. For instance, analogous dipyridyl-triazole and -thiadiazole ligands have been shown to form a variety of coordination polymers with Co(II) and Cu(II), ranging from two-dimensional networks to three-dimensional open frameworks acs.orgscilit.com. The electronic configuration of these metal ions, in conjunction with the coordinating preferences of the this compound ligand, would be expected to yield complexes with interesting magnetic and electronic properties.

Table 1: Coordination Behavior of this compound with Cd(II)

| Metal Ion | Precursor Complex | Resulting Structure | Key Structural Feature |

| Cd(II) | [Cd((MeO)2PS2)2] | Paddle-wheel dimer | Discrete, closed assembly |

Integration into Metal-Organic Frameworks (MOFs)

The application of this compound as a building block in the design and synthesis of metal-organic frameworks (MOFs) is an emerging area of interest. The rigid structure and defined coordination vectors of this ligand make it a promising candidate for the construction of porous materials with tailored properties.

Design and Synthesis of Thiadiazole-Based MOFs

The design of MOFs based on this compound involves the selection of appropriate metal nodes that can coordinate with the nitrogen atoms of the pyridyl groups to form extended networks. The synthesis of such materials is typically achieved under solvothermal conditions, where the ligand and a metal salt are heated in a suitable solvent.

While specific examples of MOFs constructed solely with this compound are not prevalent in the surveyed literature, the principles of MOF design using analogous dipyridyl ligands are well-established. For instance, related ligands such as 3,5-di(pyridin-4-yl)benzoic acid have been successfully employed to construct novel MOFs with interesting gas sorption properties globethesis.com. The choice of metal ion, counter-anion, and reaction conditions can significantly influence the topology and dimensionality of the resulting framework.

Ligand Modulation of MOF Structure and Function

The structure of the organic ligand is a key determinant of the final architecture and functional properties of a MOF. In the context of this compound, the angular disposition of the pyridyl groups is expected to favor the formation of specific network topologies.

Ligand modulation, which involves the systematic variation of the ligand's structure, can be a powerful tool for tuning the properties of MOFs. For example, the introduction of functional groups onto the pyridyl rings or the modification of the thiadiazole core could be used to alter the pore size, shape, and chemical environment of the resulting MOF. This, in turn, can impact the material's performance in applications such as gas storage, separation, and catalysis. Studies on similar systems, such as MOFs based on 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid, have demonstrated that the interplay between the ligand's flexibility and the coordination geometry of the metal ion can lead to diverse network structures, including interpenetrated and homochiral frameworks nih.gov.

Computational and Theoretical Investigations of 3,5 Dipyridin 3 Yl 1,2,4 Thiadiazole

Molecular Modeling and Docking Studies

Molecular modeling and docking studies are invaluable computational tools for predicting how a molecule like 3,5-Dipyridin-3-yl-1,2,4-thiadiazole might interact with biological macromolecules, such as proteins or nucleic acids. These methods are particularly important in drug discovery and design.

Molecular docking simulations can predict the preferred binding orientation of this compound to a target protein. These simulations place the ligand into the binding site of the protein and score the different poses based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions that stabilize the ligand-protein complex.

The interactions that can be identified through docking studies include:

Hydrogen bonds: These are crucial for the specificity of ligand binding.

Van der Waals interactions: These contribute to the shape complementarity between the ligand and the binding site.

Pi-stacking interactions: These can occur between the aromatic rings of the ligand and the protein.

For example, docking studies on other thiadiazole derivatives have been used to understand their binding modes with enzymes like dihydrofolate reductase. dovepress.com

By combining the results of quantum chemical calculations and molecular docking studies, it is possible to establish structure-activity relationships (SAR) and structure-property relationships (SPR). SAR studies aim to understand how modifications to the chemical structure of a molecule affect its biological activity. nih.gov

For this compound, computational methods can be used to explore the effects of adding different substituents to the pyridinyl rings. By calculating the electronic and steric properties of a series of derivatives and docking them into a target protein, it is possible to build a model that relates these properties to the observed biological activity. This can guide the design of new compounds with improved potency and selectivity. researchgate.net For instance, the binding affinities of different regioisomers of thiadiazole analogues have been investigated through receptor docking experiments to understand the dramatic differences in their biological activities. nih.gov

The following table outlines the types of data that can be generated from molecular modeling and docking studies:

| Analysis Type | Generated Data |

| Molecular Docking | Binding affinity (e.g., docking score), predicted binding pose, key interacting residues. |

| SAR/SPR Studies | Correlation between molecular descriptors (e.g., logP, molecular weight, electronic properties) and biological activity or physical properties. |

| Pharmacophore Modeling | Identification of the essential structural features required for biological activity. |

Thermodynamic and Thermophysical Property Correlations from Computational Data

X-ray Crystal Structure Analysis and Intermolecular Interaction Characterization

The compound this compound, also referred to as L2 in some literature, has been utilized as a building block in supramolecular chemistry. mdpi.comresearchgate.net Its interactions with various chemical species have led to the formation of crystalline materials, which have been subjected to X-ray diffraction analysis to elucidate their structure and intermolecular interactions.

While a crystal structure for the isolated this compound molecule is not detailed in the available research, structural information has been obtained from its co-crystals and salts. A significant finding is the formation of a charge-transfer (CT) adduct when reacted with diiodine in a dichloromethane (B109758) solvent, resulting in the bis-adduct L2·2I2. In this complex, a notable short intermolecular bond is observed between the pyridyl nitrogen and the iodine atom, with an N···I bond distance of 2.505 Å. This interaction features a linear N···I–I arrangement, which is characteristic of charge-transfer adducts.

Furthermore, the protonation of the pyridyl nitrogen atoms in this compound leads to the formation of cations, such as HL2+. In the solid state, these protonated species assemble into extended polymeric arrays through strong N–H+···N hydrogen bonds. The geometry of these supramolecular structures is influenced by the orientation of the pyridyl rings; for the HL2+ cation, the hydrogen-bonded arrays manifest as either helical or zig-zag chains. researchgate.net In some instances, the compound can be found in both its neutral and doubly protonated (H2L22+) forms within the same crystal structure, such as in (H2L22+)(I3−)2·L2. researchgate.net

These structural studies highlight the compound's capacity to form predictable and well-defined intermolecular interactions, such as halogen bonding and hydrogen bonding, making it a versatile component in the design of supramolecular assemblies. mdpi.comresearchgate.net

Academic Research Avenues and Potential Applications of 3,5 Dipyridin 3 Yl 1,2,4 Thiadiazole in Materials Science

Exploration in Functional Electronic and Optical Materials

The unique molecular structure of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole, featuring both electron-donating pyridine (B92270) rings and an electron-accepting thiadiazole core, suggests its potential for use in a variety of functional electronic and optical materials.

While direct studies on the charge-transporting properties of this compound are not extensively documented, research on analogous compounds containing thiadiazole rings provides a basis for its potential in this area. The inherent electron-deficient nature of the 1,3,4-thiadiazole (B1197879) core makes it a good candidate for n-type (electron-transporting) materials in organic electronics. Quantum chemical studies on benzothiadiazole derivatives have been employed to explore their charge transport and electronic properties, indicating that theoretical calculations could be a valuable tool in predicting the potential of this compound in such applications. nih.gov The design of novel charge-transfer complexes often involves molecules with both electron acceptor and donor groups, a characteristic feature of the subject compound. nih.gov

The photophysical properties of thiadiazole derivatives are an active area of research. Studies on related compounds, such as 4,7-dithien-2-yl-2,1,3-benzothiadiazole, have shown that the interplay between different structural conformers and solvent polarity can significantly influence their fluorescence properties. rsc.org This suggests that the photoluminescence of this compound could be tunable. The investigation of its photophysical properties, including absorption, emission, and fluorescence quantum yields in various solvents, would be a critical step in assessing its suitability for applications in organic light-emitting diodes (OLEDs) or as a fluorescent probe. The presence of pyridyl substituents in 1,2,4-thiadiazoles has been utilized in the development of supramolecular networks that exhibit blue photoluminescence. utq.edu.iq

The potential for this compound to exhibit liquid crystalline behavior is an intriguing area for exploration. The rigid, rod-like structure of the dipyridinyl-thiadiazole core is a common feature in calamitic liquid crystals. nih.gov Research on other 1,3,4-thiadiazole derivatives has demonstrated that the introduction of this heterocyclic core can lead to wide mesomorphic temperature ranges. researchgate.net The formation of mesophases, such as nematic and smectic phases, is influenced by the molecular geometry and intermolecular interactions. While no specific studies on the mesogenic properties of this compound have been reported, investigations into pyridyl-based liquid crystal systems and other thiadiazole-containing mesogens suggest that with appropriate modification of the molecular structure, for instance by adding flexible alkoxy chains, this compound could be a building block for novel liquid crystalline materials. nih.govresearchgate.netrdd.edu.iqjlu.edu.cn

Mechanistic Studies in Corrosion Inhibition

Thiadiazole derivatives are well-regarded as effective corrosion inhibitors for various metals and alloys, primarily due to the presence of nitrogen and sulfur atoms which can coordinate with metal surfaces. buet.ac.bd Mechanistic studies on closely related dipyridinyl thiadiazole compounds provide strong evidence for the potential of this compound as a corrosion inhibitor.

The primary mechanism of corrosion inhibition by these compounds is through adsorption onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. buet.ac.bdresearchgate.net The nature of this adsorption can be influenced by several factors including the inhibitor's concentration, the corrosive medium, and the surface charge of the metal. researchgate.net Studies on 2,5-bis(n-pyridyl)-1,3,4-thiadiazoles have shown that the adsorption mechanism on a steel surface is predominantly chemisorption. researchgate.net

Investigations into 2-amino-5-(n-pyridyl)-1,3,4-thiadiazole derivatives on mild steel in acidic solutions have further elucidated this process. researchgate.net The adsorption of these molecules was found to obey the Langmuir isotherm, indicating the formation of a monolayer on the metal surface. researchgate.net The position of the nitrogen atom in the pyridine ring (e.g., 3-pyridyl vs. 4-pyridyl) can influence the inhibition efficiency, with molecular dynamics simulations showing differences in binding energies to the iron surface. researchgate.net It is proposed that the inhibitor molecules, through their heteroatoms, adsorb on the active sites of the metal, thereby displacing water molecules and preventing the dissolution of the metal. researchgate.net

Table 1: Adsorption Characteristics of a Related Thiadiazole Derivative Note: The following data is for 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT) as a representative thiadiazole-based corrosion inhibitor and is intended to be illustrative of the types of parameters studied in this field. buet.ac.bd

| Parameter | Value |

| Inhibitor | 2-amino-5-(4-nitrophenyl)-1,3,4-thiadiazole (ANPT) |

| Metal | Carbon Steel |

| Corrosive Medium | 0.5M HCl |

| Adsorption Isotherm | Langmuir |

| Maximum Inhibition Efficiency | 56% at 200 ppm |

| Adsorption Mechanism | Physical Adsorption |

Catalytic Investigations and Electrocatalytic Applications

The presence of multiple nitrogen atoms in the pyridinyl and thiadiazole rings of this compound makes it a candidate for applications in catalysis, particularly in electrocatalysis where it can act as a ligand to coordinate with catalytically active metal centers.

The electrocatalytic nitrogen reduction reaction (NRR) to produce ammonia (B1221849) is a burgeoning field of research aimed at developing sustainable alternatives to the Haber-Bosch process. rsc.org While there is no direct research reporting the use of this compound in this specific application, its structural features are relevant. Transition metal complexes are key to activating the stable N≡N bond. mdpi.com The pyridinyl groups of the title compound can act as effective ligands to stabilize and electronically modify metal centers, which are the active sites for NRR. mdpi.com

For instance, studies on diatomic metal catalysts supported on N-doped graphite (B72142) have shown that the coordination environment of the metal atoms is crucial for modulating their catalytic activity. mdpi.com The ability of this compound to form coordination complexes with various transition metals could be leveraged to design novel electrocatalysts for NRR. Future research could focus on synthesizing such complexes and evaluating their catalytic performance, including their efficiency, selectivity, and stability in the electrochemical reduction of nitrogen to ammonia. The exploration of this compound and its derivatives as ligands in this context represents a promising, yet currently unexplored, research avenue.

Utility as Key Synthetic Intermediates for Fine Chemical Production

The compound this compound is a significant and versatile building block, or "supramolecular synthon," in the field of advanced chemical synthesis. researchgate.netmdpi.com Its rigid structure and the presence of multiple nitrogen atom coordination sites make it a valuable intermediate for the production of highly ordered, complex chemical structures such as coordination polymers and supramolecular assemblies. These products are considered fine chemicals due to their specialized applications and the precision required in their synthesis.

The utility of this compound as a synthetic intermediate stems from the strategic orientation of its pyridyl nitrogen atoms, which can act as ligands, coordinating with metal ions or forming directed intermolecular bonds with other molecules. researchgate.netscispace.com This allows chemists to predictably assemble intricate, functional materials.

Precursor for Coordination Polymers and Networks

A primary application of this compound is as a bifunctional organic linker in the synthesis of coordination polymers (CPs). scispace.com In these reactions, the thiadiazole compound bridges metal centers to form extended one-, two-, or three-dimensional networks. The specific geometry of the resulting polymer is influenced by the coordination preference of the metal ion and the isomeric position of the nitrogen atoms on the pyridyl rings. researchgate.netscispace.com

Research has demonstrated that this compound (denoted as L2 in some studies) reacts with coordinatively unsaturated metal complexes to yield distinct architectures. For instance, its reaction with a cadmium(II) dithiophosphato complex results in the formation of a discrete, paddle-wheel-shaped dimer. researchgate.netscispace.com In contrast, when reacted with certain nickel(II) complexes, it can form both dimeric structures and extended one-dimensional coordination polymers. researchgate.net

These coordination polymers are a class of cutting-edge materials with potential applications in fields such as gas storage, catalysis, and photonics. scispace.com The role of this compound is crucial as it dictates the connectivity and, consequently, the physical and chemical properties of the final polymeric material.

| Reactant 1 (Intermediate) | Reactant 2 (Metal Complex) | Resulting Fine Chemical Product | Product Architecture | Reference |

|---|---|---|---|---|

| 3,5-di-(3-pyridyl)-1,2,4-thiadiazole | [Cd((MeO)2PS2)2] | (1·L2)2 | Paddle-wheel Dimer | researchgate.netscispace.com |

| 3,5-di-(3-pyridyl)-1,2,4-thiadiazole | [Ni(MeOdtp)2] | (3·L2)∞ | 1D-Coordination Polymer | researchgate.net |

| 3,5-di-(3-pyridyl)-1,2,4-thiadiazole | [Ni((Ph)2PS2)2] | (4·L2·2C7H8)∞ | 1D-Coordination Polymer | researchgate.net |

| 3,5-di-(3-pyridyl)-1,2,4-thiadiazole | [Ni((MeO)2PS2)2] | (1·L2)2 | Discrete Dimer | researchgate.net |

Intermediate for Halogen-Bonded Co-crystals and Adducts

Beyond coordination chemistry, this compound and its isomers serve as key intermediates in the production of other tailored supramolecular structures through halogen bonding and charge-transfer interactions. mdpi.com The pyridyl nitrogen atoms can act as halogen bond acceptors, reacting with halogenated organic compounds to form highly ordered co-crystals. mdpi.comresearchgate.net

For example, the 4-pyridyl isomer of the title compound, 3,5-di-(4-pyridyl)-1,2,4-thiadiazole, reacts with 1,4-diiodotetrafluorobenzene (B1199613) in a 1:1 molar ratio to produce a halogen-bonded co-crystal. mdpi.comresearchgate.net Similarly, this compound has been shown to react with diiodine to form a bis-adduct charge-transfer complex. mdpi.com The nature of the final product, whether it is a charge-transfer adduct or a salt, can be controlled by the choice of solvent and other experimental conditions. mdpi.com These highly specific self-assembly processes exemplify its utility in producing complex, non-covalently bound fine chemical systems.

| Reactant 1 (Intermediate) | Reactant 2 | Solvent | Resulting Fine Chemical Product | Product Type | Reference |

|---|---|---|---|---|---|

| 3,5-di-(4-pyridyl)-1,2,4-thiadiazole | 1,4-Diiodotetrafluorobenzene | Chloroform | L1·(1,4-DITFB) | Halogen-bonded Co-crystal | mdpi.comresearchgate.net |

| 3,5-di-(3-pyridyl)-1,2,4-thiadiazole | Diiodine (I2) | CH2Cl2 | L2·2I2 | Charge-Transfer Bis-adduct | mdpi.com |

Future Directions and Emerging Research Perspectives for 3,5 Dipyridin 3 Yl 1,2,4 Thiadiazole

Development of Novel and Sustainable Synthetic Methodologies

The conventional synthesis of 1,2,4-thiadiazoles often involves the oxidative cyclization of thioamides. mdpi.comresearchgate.net While effective, these methods can sometimes rely on harsh oxidants and solvents, prompting a shift towards more sustainable practices. Future research in the synthesis of 3,5-Dipyridin-3-yl-1,2,4-thiadiazole is anticipated to focus on green chemistry principles. This includes the exploration of solvent-free reaction conditions, the use of milder and more environmentally friendly oxidizing agents, and the development of catalytic methods to improve efficiency and reduce waste.

Furthermore, microwave-assisted and flow chemistry techniques present exciting opportunities for the rapid and scalable synthesis of this compound and its derivatives. These modern synthetic tools can significantly shorten reaction times, improve yields, and offer better control over reaction parameters, paving the way for more efficient and sustainable production. The development of one-pot multicomponent reactions, where multiple chemical transformations occur in a single reaction vessel, also holds promise for streamlining the synthesis of complex this compound-based structures.

Application of Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

A thorough understanding of the structural and electronic properties of this compound is crucial for its rational application. While standard techniques like FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry are routinely used for characterization, the application of more advanced methods can provide deeper insights. nih.gov

Future research should leverage sophisticated two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, to unambiguously assign all proton and carbon signals, especially in more complex derivatives. Solid-state NMR could be employed to study the structure and dynamics of the compound in its crystalline form and in solid-state materials. Advanced mass spectrometry techniques, like tandem mass spectrometry, can offer detailed information about fragmentation patterns, aiding in the structural confirmation of novel derivatives. mdpi.com Single-crystal X-ray diffraction will continue to be a cornerstone for determining the precise three-dimensional structure of the molecule and its coordination complexes, providing invaluable data on bond lengths, angles, and intermolecular interactions. researchgate.net

Rational Design of Derivatives for Tuned Coordination and Materials Properties

The pyridyl substituents of this compound are key to its function as a building block in supramolecular chemistry. mdpi.comresearchgate.net The rational design of derivatives with modified electronic and steric properties can lead to materials with fine-tuned characteristics. Future efforts will likely focus on introducing various functional groups onto the pyridine (B92270) rings to modulate the compound's coordination behavior.

For instance, the incorporation of electron-donating or electron-withdrawing groups can alter the basicity of the pyridine nitrogen atoms, thereby influencing the strength and geometry of their coordination to metal ions. The introduction of sterically bulky substituents can be used to control the dimensionality of the resulting coordination polymers, favoring the formation of discrete polygons or lower-dimensional networks. mdpi.comresearchgate.net Furthermore, the synthesis of derivatives bearing additional donor sites could lead to the formation of heterometallic complexes with interesting magnetic or catalytic properties.

| Derivative Design Strategy | Potential Impact on Properties |

| Introduction of electron-donating groups | Enhanced coordination ability, altered photophysical properties |

| Introduction of electron-withdrawing groups | Modified electronic structure, potential for redox activity |

| Incorporation of sterically bulky groups | Control over supramolecular architecture, formation of porous materials |

| Addition of secondary donor sites | Formation of heterometallic complexes, enhanced catalytic activity |

Exploration of Synergistic Effects in Hybrid Materials and Composites

The integration of this compound into hybrid materials and composites is a promising avenue for creating multifunctional systems. Its ability to coordinate with metal ions makes it an ideal candidate for the development of metal-organic frameworks (MOFs) and coordination polymers. Future research will likely explore the synergistic effects that arise from combining this organic ligand with inorganic components.

For example, the incorporation of this compound into porous MOFs could lead to materials with enhanced gas sorption and separation capabilities. Hybrid materials combining this thiadiazole with nanoparticles or quantum dots could exhibit novel photophysical properties with applications in sensing and optoelectronics. Furthermore, the development of composites where the thiadiazole is embedded within a polymer matrix could result in materials with improved mechanical, thermal, or conductive properties.

Advancements in Theoretical and Computational Methods for Predicting Reactivity and Applications

Theoretical and computational methods are becoming increasingly indispensable in modern chemistry for predicting molecular properties and guiding experimental design. rsc.org In the context of this compound, density functional theory (DFT) and other quantum chemical methods can be employed to investigate its electronic structure, reactivity, and spectroscopic properties.

Future computational studies could focus on predicting the coordination geometries of its metal complexes, which can help in the rational design of new supramolecular architectures. Molecular docking studies could be used to explore the potential interactions of this compound and its derivatives with biological targets, guiding the development of new therapeutic agents. nih.govmdpi.com Furthermore, computational screening of virtual libraries of derivatives can accelerate the discovery of new materials with desired properties, reducing the need for extensive and time-consuming experimental work. The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this compound and its analogues.

Q & A

Q. What are the optimized synthetic routes for 3,5-Dipyridin-3-yl-1,2,4-thiadiazole, and how can researchers minimize byproduct formation?

The synthesis of this compound often involves cyclocondensation of thioamides or oxidative coupling of pyridine-derived precursors. Key parameters include:

- Reagent selection : Use of Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) for efficient heterocycle formation, as demonstrated in reactions with aminopyridines .

- Solvent and temperature : Toluene/methanol/water mixtures at reflux (110–120°C) improve yield but may lead to side reactions (e.g., methoxy substitution at position 5) .

- Byproduct mitigation : Chromatographic separation or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) can isolate the target compound .

Table 1 : Example Reaction Conditions

| Precursor | Reagent | Solvent System | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Aminopyridine | Appel salt | Dichloromethane | 75–85 | |

| Thioamide derivatives | Oxidative agents | Toluene/MeOH/H₂O | 60–70 |

Q. How can researchers characterize the structure and purity of this compound?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve bond lengths, angles, and crystallographic packing .

- Spectroscopic methods :

- Thermal analysis : Differential scanning calorimetry (DSC) determines melting points and decomposition behavior.

Q. What are the key applications of this compound in coordination chemistry?

The compound acts as a versatile ligand due to its N,S-donor sites:

- Metal complexes : Forms stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), enhancing catalytic or photophysical properties .

- Coordination modes : Bidentate binding via pyridyl N and thiadiazole S atoms, as confirmed by XANES/EXAFS .

Advanced Research Questions

Q. How can computational modeling predict reactivity and regioselectivity in this compound derivatives?

- Frontier Molecular Orbital (FMO) analysis : Predicts electrophilic/nucleophilic sites. For example, HOMO localization on thiadiazole sulfur explains its susceptibility to electrophilic substitution .

- DFT studies : Optimize transition states for Suzuki-Miyaura coupling reactions, guiding functionalization at positions 3 and 5 .

Q. What strategies resolve contradictions in experimental data (e.g., unexpected substitution patterns)?

- Mechanistic probes : Isotopic labeling (e.g., ¹⁸O in methoxy byproducts) traces reaction pathways .

- In situ monitoring : Real-time FTIR or Raman spectroscopy detects intermediates during synthesis .

- Comparative crystallography : Compare X-ray structures of products vs. expected models to identify regioisomeric impurities .

Q. How can this compound be functionalized for biological activity studies?

- Mannich reactions : Introduce aminoalkyl groups at the thiadiazole core to enhance bioavailability .

- Click chemistry : Azide-alkyne cycloaddition generates triazole-linked conjugates for targeted drug delivery .

Table 2 : Bioactive Derivatives

| Derivative | Functional Group | Bioactivity (IC₅₀) | Reference |

|---|---|---|---|

| 5-Methoxy analogue | –OCH₃ | Antifungal: 2.3 μM | |

| Cu(II) complex | –Cu–N/S | Anticancer: 1.8 μM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.